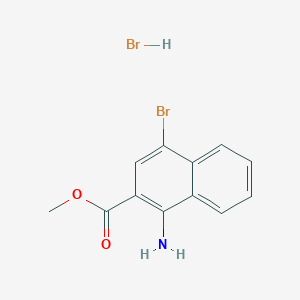
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base linked to an oxolane ring, with a hydroxymethyl group and an iodophenylmethylamino substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a glycosylation reaction, where a sugar derivative reacts with the purine base under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step involves the selective hydroxylation of the oxolane ring, often using reagents like osmium tetroxide or hydrogen peroxide.
Addition of the Iodophenylmethylamino Group: The iodophenylmethylamino substituent is introduced through a nucleophilic substitution reaction, where an iodophenylmethylamine reacts with a suitable leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: Carboxylated derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling proteins.
Comparaison Avec Des Composés Similaires
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: can be compared with other purine derivatives and nucleoside analogs:
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the iodophenylmethylamino group.
Guanosine: Another purine nucleoside with a different base structure and biological activity.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV, with a different mechanism of action and therapeutic application.
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
163152-30-5 |
|---|---|
Formule moléculaire |
C17H18IN5O4 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18IN5O4/c18-10-3-1-2-9(4-10)5-19-15-12-16(21-7-20-15)23(8-22-12)17-14(26)13(25)11(6-24)27-17/h1-4,7-8,11,13-14,17,24-26H,5-6H2,(H,19,20,21)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
TWLWIJNPUVZDOB-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canonique |
C1=CC(=CC(=C1)I)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




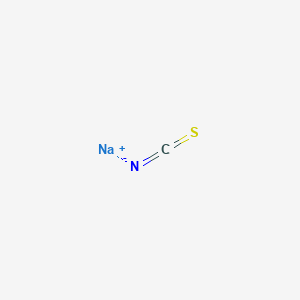


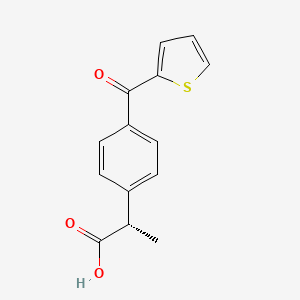
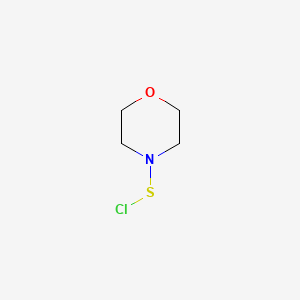
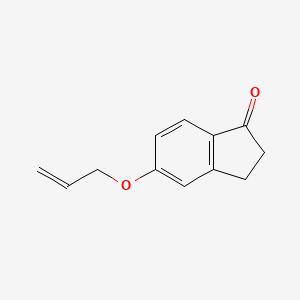

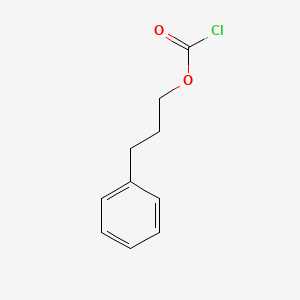
![Thieno[2,3-c]pyridine-2-sulfonamide](/img/structure/B8695661.png)
